Terpin hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antibacterial and Antifungal Activity

Studies suggest terpin hydrate possesses antibacterial and antifungal properties. Research has explored its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. Additionally, some in vitro studies have shown promise against fungal species like Candida albicans []. However, further investigation is needed to confirm these findings and determine its potential clinical applications.

Potential Anti-inflammatory Effects

Terpin hydrate's anti-inflammatory properties are another area of scientific exploration. Studies have investigated its ability to reduce inflammation in various models, suggesting a possible therapeutic role in inflammatory conditions [, ]. However, more research is required to understand the mechanisms behind these effects and determine its efficacy in human trials.

Other Potential Applications

Scientific research is also exploring other potential applications of terpin hydrate. These include:

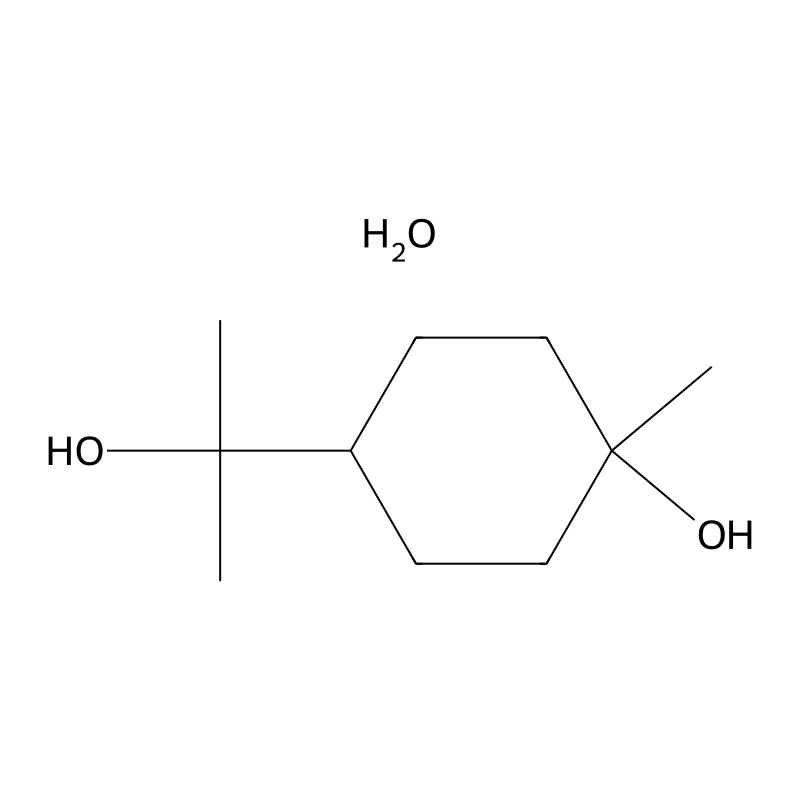

Terpin hydrate is a chemical compound derived from the hydration of terpenes, particularly from turpentine oil, and is classified as an expectorant. Its chemical formula is , and it appears as a colorless to pale yellow crystalline solid. Terpin hydrate has been historically utilized in medicine to alleviate respiratory conditions by loosening mucus and easing congestion, particularly in patients with acute or chronic bronchitis and related pulmonary diseases .

The primary chemical reaction involving terpin hydrate is its dehydration to produce terpineol, which can occur under acidic conditions. For instance, when terpin hydrate is heated with dilute acids such as sulfuric acid, it loses water to form terpineol. This reaction can be represented as follows:

The process typically involves the use of an organic solvent that is immiscible with water to facilitate the separation of terpineol from the reaction mixture, thus minimizing further dehydration that could lead to unwanted byproducts .

Terpin hydrate exhibits expectorant properties, functioning by enhancing mucociliary clearance in the respiratory tract. It acts on bronchial secretory cells to liquefy mucus, making it easier for patients to expel secretions. Additionally, terpin hydrate may exert a mild antiseptic effect on lung tissues . Despite its historical usage, recent evaluations by health authorities have raised concerns about its safety and efficacy, leading to its removal from many marketed formulations in the 1990s .

Terpin hydrate can be synthesized through several methods:

- Hydration of Terpenes: The traditional method involves reacting turpentine oil with sulfuric acid or other sulfonic acids under controlled conditions. This method yields crystalline terpin hydrate and has been optimized using various acids to improve yield and reduce operational complexity .

- Use of Alternative Acids: Research has shown that using benzene- or toluene-sulfonic acids can enhance yield compared to sulfuric acid alone, eliminating the need for emulsifiers and allowing for higher production rates .

- Catalytic Methods: The introduction of metallic catalysts during synthesis has also been explored to optimize reaction conditions further .

Terpin hydrate's primary application lies in the pharmaceutical industry as an expectorant for treating respiratory ailments. It is often combined with other medications, such as antitussives, in formulations aimed at relieving cough and congestion associated with bronchitis and other conditions . Although its use has declined due to safety concerns, it remains available in some prescription formulations prepared by compounding pharmacies.

Research into the interactions of terpin hydrate primarily focuses on its combination with other drugs. For instance, when combined with codeine, there are potential risks of respiratory depression and increased central nervous system effects due to the high alcohol content often present in these formulations . Furthermore, allergic reactions have been reported in rare cases, indicating that caution should be exercised when prescribing this compound .

Several compounds share structural or functional similarities with terpin hydrate. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Terpineol | C₁₀H₁₈O | Fragrance and flavoring agent | Derived from terpin hydrate; used in perfumes |

| Linalool | C₁₀H₁₈O | Fragrance and potential therapeutic uses | Found in lavender; known for calming effects |

| Geraniol | C₁₀H₁₈O | Fragrance and insect repellent | Found in rose oil; used in cosmetics |

| Camphor | C₁₀H₁₄O | Antiseptic and anti-inflammatory | Used topically; has a cooling effect |

Terpin hydrate stands out due to its specific application as an expectorant and its historical significance in treating respiratory conditions. Its unique synthesis methods also differentiate it from similar compounds that may not share the same therapeutic applications or mechanisms of action .

Terpin hydrate presents as a solid crystalline material under standard conditions [1] [2]. The compound exhibits distinctive physical characteristics that aid in its identification and handling. It appears as colorless, lustrous crystals or white crystalline powder, with the crystal structure being predominantly rhombic in nature [1] [3]. The material may occasionally display a slight off-white coloration, particularly when exposed to environmental conditions over extended periods [1] [3].

The compound possesses a characteristic slight odor, which is often described as mildly aromatic or pine-like, consistent with its terpene origin [1] [3]. This olfactory property serves as an important identification parameter during quality control procedures. When exposed to dry air conditions, terpin hydrate demonstrates efflorescent behavior, meaning it readily loses water molecules from its crystal structure, resulting in a gradual change in appearance and weight [4] [5].

The crystalline structure of terpin hydrate contributes to its stability and handling characteristics in pharmaceutical and research applications. The lustrous appearance of well-formed crystals indicates proper crystallization and purity, making visual inspection a valuable preliminary assessment tool [3].

Solubility Profile in Various Solvents

The solubility characteristics of terpin hydrate demonstrate significant variation across different solvent systems, reflecting the compound's amphiphilic nature due to its hydroxyl groups and hydrocarbon backbone. In aqueous systems, terpin hydrate exhibits partial solubility with quantitative measurements ranging from 3.42 to 10.0 grams per liter at 25°C [3] [6] [7]. This moderate water solubility is attributed to the hydrogen bonding capability of both the hydroxyl groups and the water of hydration.

In polar organic solvents, terpin hydrate shows enhanced solubility. Methanol demonstrates good solubility characteristics, making it suitable for recrystallization procedures [3] [8]. Ethanol exhibits quantifiable solubility at 38 milligrams per milliliter at 25°C, which is considerably higher than water solubility [9] [8]. Dimethyl sulfoxide represents the most effective solvent system, with solubility exceeding 38 milligrams per milliliter at 25°C [9] [8].

The compound shows favorable solubility in ethyl acetate, making this solvent useful for extraction and purification procedures [8]. In contrast, solubility in aromatic solvents such as benzene is limited, classified as slightly soluble [8] [4]. Chloroform demonstrates similar slightly soluble characteristics [4]. Ether solvents, including diethyl ether, show minimal solubility, ranging from slightly soluble to practically insoluble [8] [4]. Petroleum ether exhibits complete insolubility, providing a useful system for selective extraction procedures [8].

Temperature significantly influences solubility behavior. Boiling water demonstrates sparingly soluble characteristics, while boiling alcohol achieves very high solubility levels [4] [5]. These temperature-dependent solubility variations are crucial for crystallization and purification methodologies.

Melting Point and Thermal Behavior

Terpin hydrate exhibits complex thermal behavior that reflects its hydrated nature and crystal structure. The primary melting point range spans 116-120°C, representing the melting of the hydrated crystalline form [3] [10] [11]. This melting process involves both the disruption of crystal lattice forces and the loss of water molecules from the hydrate structure.

Differential scanning calorimetry analysis reveals additional thermal events that provide insight into the compound's behavior. At approximately 100°C, a small endothermic peak is observed, which has been identified as eutectic formation between terpin hydrate and desolvated terpin in a ratio of 17:83 [11]. This phenomenon occurs consistently across different experimental conditions and represents an important thermal characteristic.

When terpin hydrate is subjected to vacuum drying at 60°C for two hours, the resulting anhydrous material exhibits a modified melting point of approximately 103°C [4] [5]. This difference illustrates the significant impact of hydration state on thermal properties. The anhydrous form of terpin demonstrates different thermal characteristics, with a reported boiling point of 258°C [3].

Thermal decomposition becomes significant above 120°C, with the formation of carbon oxides and other decomposition products [1] [11] [8]. The decomposition pathway involves complex reactions that limit the utility of high-temperature applications. Thermogravimetric analysis indicates that water loss occurs gradually with temperature increase, beginning around 100°C and becoming more pronounced as temperature approaches the melting point [11].

The thermal stability profile indicates that terpin hydrate remains stable under normal storage and handling conditions but requires careful temperature control during processing and analytical procedures [1] [8].

Stability and Degradation Pathways

Terpin hydrate demonstrates good stability under standard storage conditions, maintaining its chemical integrity when kept at room temperature in dry environments [1] [8]. However, several degradation pathways become activated under specific conditions, requiring careful consideration in handling and storage protocols.

Thermal degradation represents the primary decomposition pathway at elevated temperatures. Above 120°C, thermal decomposition occurs with the formation of carbon oxides and water vapor as the main decomposition products [1] [11] [8]. This thermal instability limits high-temperature processing applications and requires temperature-controlled storage conditions.

Oxidative degradation occurs when terpin hydrate is exposed to strong oxidizing agents [1] [8]. The hydroxyl groups present in the molecule serve as reactive sites for oxidation reactions, leading to the formation of various oxidation products including aldehydes, ketones, and carboxylic acids. This susceptibility to oxidation necessitates storage under inert atmospheric conditions when long-term stability is required.

Acid-catalyzed dehydration represents another significant degradation pathway [12] [11]. Strong acids can promote the loss of water molecules from the hydrate structure, resulting in the formation of anhydrous terpin or other dehydrated products. This reaction pathway has been utilized synthetically but represents a degradation concern in acidic formulations.

Base-catalyzed degradation occurs in the presence of strong alkaline conditions, though the specific products and mechanisms are less well-characterized [8]. This pathway typically involves more complex rearrangement reactions that can lead to significant structural modifications.

Photochemical degradation has been observed under ultraviolet light exposure, particularly in moist air conditions [13]. This process can result in darkening of the material and formation of colored degradation products. Protection from light exposure is therefore recommended for long-term storage.

Environmental moisture affects the physical stability of terpin hydrate through its efflorescent properties [4] [5]. While not representing chemical degradation, the loss of water of hydration can affect the compound's physical properties and handling characteristics.

Biological degradation pathways have been extensively studied in microbial systems [14] [15]. Brevibacterium species can metabolize terpin hydrate through enzymatic oxidation, producing α-terpineol and various organic acids as metabolites. This biological transformation involves induced enzyme systems and demonstrates the compound's biodegradability under appropriate conditions.

Spectroscopic Characteristics

Infrared Spectroscopy

Infrared spectroscopy provides distinctive characteristic peaks that enable reliable identification and structural confirmation of terpin hydrate [16] [17]. The most prominent spectroscopic features arise from the hydroxyl groups present in both the alcohol functionalities and the water of hydration.

The hydroxyl stretching regions exhibit characteristic absorption patterns that are diagnostic for terpin hydrate structure. Water of hydration produces broad absorption bands in the 3000-3500 cm⁻¹ region, representing the O-H stretching vibrations of coordinated water molecules [16] [17]. These bands typically appear as broad, overlapping peaks due to hydrogen bonding interactions within the crystal structure.

Alcohol hydroxyl groups contribute to absorption around 3500 cm⁻¹, appearing as somewhat sharper peaks compared to the hydration water bands [16]. The distinction between these two types of hydroxyl environments provides valuable structural information and confirms the presence of both alcohol functionalities and water of hydration.

The carbon-hydrogen stretching region displays characteristic absorption bands between 2800-3000 cm⁻¹, corresponding to the alkyl portions of the cyclohexane ring and methyl substituents [17]. These peaks provide information about the hydrocarbon framework and help distinguish terpin hydrate from other similar compounds.

The fingerprint region below 1500 cm⁻¹ contains complex absorption patterns that are highly specific to the terpin hydrate structure [18] [17]. This region includes C-C stretching vibrations, C-O stretching modes, and various bending vibrations that create a unique spectroscopic signature for identification purposes.

Hydrogen bonding interactions within the crystal structure significantly influence the infrared spectrum, causing shifts and broadening of hydroxyl peaks [16]. The strength and nature of these hydrogen bonds can be analyzed through careful examination of peak positions and widths.

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about terpin hydrate, confirming the molecular framework and stereochemical features [19] [20]. Proton nuclear magnetic resonance analysis demonstrates consistency with the expected structural features of the compound.

The ¹H nuclear magnetic resonance spectrum exhibits characteristic patterns that confirm the presence of the cyclohexane ring system with appropriate substitution patterns [19] [20]. Methyl group protons appear as singlets in the aliphatic region, while cyclohexane ring protons show more complex splitting patterns due to coupling interactions.

Hydroxyl protons typically appear as exchangeable signals that can be confirmed through deuterium exchange experiments. The chemical shifts of these protons provide information about the hydrogen bonding environment and the electronic environment surrounding the hydroxyl groups.

Carbon-13 nuclear magnetic resonance data is available in spectroscopic databases and provides detailed information about the carbon environments within the molecule [21] [18]. This technique enables distinction between different carbon types, including quaternary carbons bearing hydroxyl groups, methylene carbons in the ring system, and methyl carbons.

The water of hydration contributes characteristic signals that can be distinguished from the organic portion of the molecule through appropriate experimental techniques. Integration patterns help confirm the stoichiometry of hydration and verify the molecular composition.

Two-dimensional nuclear magnetic resonance techniques can provide additional structural confirmation through correlation experiments that establish connectivity patterns within the molecule. These advanced techniques are particularly valuable for unambiguous structural assignment and stereochemical determination.

Mass Spectrometry Data

Mass spectrometry provides essential molecular weight confirmation and structural information through fragmentation patterns [21] [22]. The molecular ion peak appears at mass-to-charge ratio 190, corresponding to the molecular weight of terpin hydrate including the water of hydration.

The base peak in the mass spectrum occurs at mass-to-charge ratio 81.069633 with 100% relative intensity [21] [22]. This represents the most stable fragment ion formed during the ionization and fragmentation process. Secondary fragment ions appear at mass-to-charge ratios 95.085304 (91.50% relative intensity) and 109.100937 (7.57% relative intensity) [21] [22].

The fragmentation pattern follows characteristic pathways typical of alcohol-containing compounds [23] [24]. Alpha-cleavage represents the primary fragmentation mechanism, involving bond breaking adjacent to the hydroxyl groups. This process leads to the formation of stable oxonium ions and neutral radical species.

Loss of water molecules represents another important fragmentation pathway, producing dehydrated molecular ions and fragment ions. The specific mass losses observed provide confirmation of the number of hydroxyl groups and water molecules present in the original structure.

Chemical ionization mass spectrometry can provide additional structural information under gentler ionization conditions, often preserving the molecular ion and providing complementary fragmentation data [24]. This technique is particularly valuable for confirming molecular weight and examining different fragmentation pathways.

Gas chromatography-mass spectrometry coupling enables separation of terpin hydrate from potential impurities or related compounds while providing simultaneous identification through mass spectral data [25] [26]. This analytical approach is particularly valuable for purity assessment and quantitative analysis in pharmaceutical applications.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

4HW1S44T5G

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

2: Fiorino G, Manetti N, Armuzzi A, Orlando A, Variola A, Bonovas S, Bossa F, Maconi G, DʼIncà R, Lionetti P, Cantoro L, Fries W, Annunziata ML, Costa F, Terpin MM, Biancone L, Cortelezzi CC, Amato A, Ardizzone S, Danese S, Guidi L, Rizzuto G, Massella A, Andriulli A, Massari A, Lorenzon G, Ghione S, Kohn A, Ventra A, Annese V; PROSIT-BIO Cohort. The PROSIT-BIO Cohort: A Prospective Observational Study of Patients with Inflammatory Bowel Disease Treated with Infliximab Biosimilar. Inflamm Bowel Dis. 2017 Feb;23(2):233-243. doi: 10.1097/MIB.0000000000000995. PubMed PMID: 28092307.

3: Webb CE, Hess IM. A review of recommendations on the safe and effective use of topical mosquito repellents. Public Health Res Pract. 2016 Dec 14;26(5). pii: 2651657. doi: 10.17061/phrp2651657. Review. PubMed PMID: 27997936.

4: Api AM, Belsito D, Bhatia S, Bruze M, Burton GA Jr, Buschmann J, Calow P, Dagli ML, Dekant W, Fryer AD, Kromidas L, La Cava S, Lapczynski A, Liebler DC, O'Brien D, Parakhia R, Penning TM, Politano VT, Ritacco G, Salvito D, Schultz TW, Shen J, Sipes IG, Wall B, Wilcox DK. RIFM fragrance ingredient safety assessment, 2-Hydroxy-α,α,4-trimethylcyclohexanemethanol, CAS Registry Number 42822-86-6. Food Chem Toxicol. 2016 Nov;97S:S209-S215. doi: 10.1016/j.fct.2016.10.009. Epub 2016 Oct 14. Review. PubMed PMID: 27751857.

5: Murchie AK, Clawson S, Rea I, Forsythe IW, Gordon AW, Jess S. DEET (N,N-diethyl-meta-toluamide)/PMD (para-menthane-3,8-diol) repellent-treated mesh increases Culicoides catches in light traps. Parasitol Res. 2016 Sep;115(9):3543-9. doi: 10.1007/s00436-016-5119-x. Epub 2016 May 14. PubMed PMID: 27179956.

6: Hammami S, El Mokni R, Faidi K, El Aouni MH, Mighri Z, Joshi RK. Volatile Profile of Herniaria fontanesii Growing Spontaneously in Tunisia. J Chromatogr Sci. 2016 Mar;54(3):291-4. doi: 10.1093/chromsci/bmv158. Epub 2015 Nov 3. PubMed PMID: 26538491.

7: Rodriguez SD, Drake LL, Price DP, Hammond JI, Hansen IA. The Efficacy of Some Commercially Available Insect Repellents for Aedes aegypti (Diptera: Culicidae) and Aedes albopictus (Diptera: Culicidae). J Insect Sci. 2015;15:140. doi: 10.1093/jisesa/iev125. PubMed PMID: 26443777; PubMed Central PMCID: PMC4667684.

8: Lee SY, Kim SH, Hong CY, Park SY, Choi IG. Biotransformation of (-)-α-pinene and geraniol to α-terpineol and p-menthane-3,8-diol by the white rot fungus, Polyporus brumalis. J Microbiol. 2015 Jul;53(7):462-7. doi: 10.1007/s12275-015-5081-9. Epub 2015 Jun 27. PubMed PMID: 26115995.

9: Yates J. Advice for protection against mosquitoes and ticks. Am Fam Physician. 2015 Jun 1;91(11):754-5. PubMed PMID: 26034848.

10: Jan S, Kamili AN, Parray JA, Bedi YS. Differential response of terpenes and anthraquinones derivatives in Rumex dentatus and Lavandula officinalis to harsh winters across north-western Himalaya. Nat Prod Res. 2016;30(5):608-12. doi: 10.1080/14786419.2015.1030404. Epub 2015 Apr 13. PubMed PMID: 25868521.

11: Stanczyk NM, Behrens RH, Chen-Hussey V, Stewart SA, Logan JG. Mosquito repellents for travellers. BMJ. 2015 Feb 19;350:h99. doi: 10.1136/bmj.h99. PubMed PMID: 25698775.

12: Webb CE. Are we doing enough to promote the effective use of mosquito repellents? Med J Aust. 2015 Feb 16;202(3):128-9. PubMed PMID: 25669466.

13: Freygant M, Dziurzyńska-Białek E, Guz W, Samojedny A, Gołofit A, Kostkiewicz A, Terpin K. Magnetic resonance imaging of rotator cuff tears in shoulder impingement syndrome. Pol J Radiol. 2014 Nov 3;79:391-7. doi: 10.12659/PJR.890541. eCollection 2014. PubMed PMID: 25374626; PubMed Central PMCID: PMC4220601.

14: Xu P, Choo YM, De La Rosa A, Leal WS. Mosquito odorant receptor for DEET and methyl jasmonate. Proc Natl Acad Sci U S A. 2014 Nov 18;111(46):16592-7. doi: 10.1073/pnas.1417244111. Epub 2014 Oct 27. PubMed PMID: 25349401; PubMed Central PMCID: PMC4246313.

15: Menger DJ, Otieno B, de Rijk M, Mukabana WR, van Loon JJ, Takken W. A push-pull system to reduce house entry of malaria mosquitoes. Malar J. 2014 Mar 27;13:119. doi: 10.1186/1475-2875-13-119. PubMed PMID: 24674451; PubMed Central PMCID: PMC3986670.

16: Bhattacharjee AK. In silico stereo-electronic analysis of PMD (p-Menthane-3-8-Diol) and its derivatives for pharmacophore development may aid discovery of novel insect repellents. Curr Comput Aided Drug Des. 2013 Sep;9(3):308-16. PubMed PMID: 24010930.

17: Santamaría E, Cabrera OL, Zipa Y, Pardo RH. [Field efficacy of repellent formulation containing para-menthane-3,8-diol and lemongrass against Culicoides pachymerus (Diptera: Ceratopogonidae) in Colombia]. Biomedica. 2012 Sep;32(3):457-60. doi: 10.1590/S0120-41572012000300016. Spanish. PubMed PMID: 23715194.

18: Wilson MD, Osei-Atweneboana M, Boakye DA, Osei-Akoto I, Obuobi E, Wiafe C, Kiszewski A. Efficacy of DEET and non-DEET-based insect repellents against bites of Simulium damnosum vectors of onchocerciasis. Med Vet Entomol. 2013 Jun;27(2):226-31. doi: 10.1111/j.1365-2915.2012.01054.x. Epub 2012 Nov 20. PubMed PMID: 23167529.

19: Meucci G, Fasoli R, Saibeni S, Valpiani D, Gullotta R, Colombo E, D'Incà R, Terpin M, Lombardi G; IG-IBD. Prognostic significance of endoscopic remission in patients with active ulcerative colitis treated with oral and topical mesalazine: a prospective, multicenter study. Inflamm Bowel Dis. 2012 Jun;18(6):1006-10. doi: 10.1002/ibd.21838. Epub 2011 Aug 9. PubMed PMID: 21830282.

20: Koliopoulos G, Pitarokili D, Kioulos E, Michaelakis A, Tzakou O. Chemical composition and larvicidal evaluation of Mentha, Salvia, and Melissa essential oils against the West Nile virus mosquito Culex pipiens. Parasitol Res. 2010 Jul;107(2):327-35. doi: 10.1007/s00436-010-1865-3. Epub 2010 Apr 20. PubMed PMID: 20405142.